molecular formula C11H11F2NO2 B1489840 1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1343841-13-3

1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1489840
CAS RN: 1343841-13-3
M. Wt: 227.21 g/mol
InChI Key: SOYSOCLDJUMYQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .


Molecular Structure Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines are excellent candidates for ring-opening and expansion reactions due to their considerable ring strain . They also represent an important class of strained compounds . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area .


Physical And Chemical Properties Analysis

“1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid” has a molecular formula of C11H11F2NO2 and a molecular weight of 227.21 g/mol.

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound can be used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

The compound can be used in the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines . These heterocyclic ring systems are constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Medicinal Chemistry

The compound has applications in medicinal chemistry . Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

Fluorescent Probes

The compound can be used in the development of fluorescent probes . This is due to the unique properties of the heterocyclic nuclei in the compound .

Structural Units of Polymers

The compound can be used as structural units of polymers . This is particularly useful in the development of solar cells .

Inhibition of BACE-1

The compound has shown BACE-1 inhibition . This makes it a potential candidate for the development of drugs for Alzheimer’s disease .

Pharmaceutical Research

Azetidine and its derivatives, including this compound, are valuable in pharmaceutical research . They are used in the development of various drugs .

Organic Synthesis

The unique structure of the compound offers opportunities for studying various fields, such as drug development, materials science, and organic synthesis.

Future Directions

Azetidines have been used in drug discovery, polymerization, and as chiral templates . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research may focus on the development of synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-9-2-1-7(10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYSOCLDJUMYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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